Methyl 2-amino-3-fluoropropanoate hydrochloride
Description
Methyl 2-amino-3-fluoropropanoate hydrochloride is a fluorinated organic compound characterized by a propanoate ester backbone with an amino group at position 2 and a fluorine atom at position 3. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:
- Molecular Formula: C₄H₈ClFNO₂ (calculated) .
- Molecular Weight: Reported as 154.21 g/mol (discrepancy noted between calculated and reported values; further analytical validation required) .
Its small size and polar functional groups contribute to high solubility in aqueous and organic media .
Properties
IUPAC Name |
methyl 2-amino-3-fluoropropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWXGBSDBSSAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136581-47-0 | |
| Record name | methyl 2-amino-3-fluoropropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most well-documented approach for synthesizing methyl 2-amino-3-chloropropanoate hydrochloride involves a two-step process starting from D-serine.
Step 1: Esterification
D-serine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise under cooling (<25°C). The mixture undergoes reflux for 5–8 hours, yielding D-serine methyl ester hydrochloride after concentration, ethyl acetate pulping, and filtration.
Step 2: Chlorination
D-serine methyl ester hydrochloride is reacted with thionyl chloride in dichloroethane at 40–50°C for 24 hours. The crude product is decolorized in methanol, crystallized, and dried to obtain the chlorinated target compound.
Key Advantages
Comparative Analysis with Phosphorus Pentachloride (PCl₅)
An alternative method using PCl₅ in chloroform faces significant drawbacks:
-
Safety Risks : PCl₅ is a hazardous solid requiring cautious handling.
-
Waste Generation : Produces 4 equivalents of HCl and 1 equivalent of H₃PO₄, complicating disposal.
-
Low-Temperature Requirements : Reactions at -20°C to -15°C increase energy costs.
Thionyl chloride is preferred due to milder conditions (40–50°C) and simpler waste management.
Challenges in Fluorination vs. Chlorination
| Parameter | Chlorination (SOCl₂) | Fluorination (DAST) |
|---|---|---|
| Reagent Cost | Low | High |
| Reaction Temperature | 40–50°C | 0–5°C |
| Byproducts | SO₂, HCl (manageable) | HF, amines (toxic) |
| Yield | 85% | ~50% (estimated) |
Fluorination’s lower yields and higher costs stem from reagent sensitivity and purification challenges.
Data Tables for Hypothetical Fluorination Methods
Table 1. Comparison of Proposed Fluorination Routes
| Method | Reagents | Conditions | Estimated Yield |
|---|---|---|---|
| DAST-mediated | DAST, DCM | 0–5°C, 12 h | 50–60% |
| Halogen Exchange | KF, CuI, DMF | 120°C, 24 h | 20–30% |
| Electrophilic Fluorination | Selectfluor®, MeCN | RT, 48 h | 40–50% |
Table 2. Cost Analysis (Per Kilogram)
| Reagent | Cost (USD) |
|---|---|
| Thionyl Chloride | $50 |
| DAST | $1,200 |
| Selectfluor® | $800 |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoropropanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce nitro or nitroso compounds.
- Reduction reactions result in amine or alcohol derivatives .
Scientific Research Applications
Chemistry
Methyl 2-amino-3-fluoropropanoate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
- Reduction and Oxidation Reactions : It can undergo reduction to yield alcohol derivatives and oxidation to form carboxylic acids.
Biology
In biological research, this compound is utilized for studying enzyme mechanisms and protein synthesis. Its interactions with enzymes can provide insights into metabolic pathways and potential therapeutic targets.
Medicine
This compound is significant in pharmaceutical development, particularly for drugs targeting neurological conditions. Its role as an intermediate in the synthesis of bioactive compounds enhances its medicinal value.
Neuroprotective Effects
A study investigated the neuroprotective properties of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that the compound reduced cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases.
Antibacterial Activity
Research focused on the antibacterial effects of this compound against various bacterial strains. It demonstrated significant inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), indicating its potential as a lead compound for antibiotic development.
Enzyme Interaction Studies
Studies exploring enzyme interactions revealed that this compound could inhibit specific aminotransferases involved in amino acid metabolism. This inhibition alters metabolic profiles in treated cells, providing insights into metabolic regulation.
Data Tables
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoropropanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to target molecules. This compound can inhibit or activate enzymes by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Insights
Fluorination Impact: Monofluoro vs. Polyfluoro: The addition of trifluoro (C3) or difluoro (C2) groups (e.g., Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride) increases electronegativity and metabolic stability but reduces solubility in polar solvents .
Steric and Stereochemical Effects: Cycloalkyl Substituents: Cyclobutyl or cyclopropyl groups introduce steric hindrance, altering enzymatic recognition (e.g., Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride) . Chirality: Enantiomers like (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride show distinct pharmacological profiles compared to racemic mixtures .
Ester Group Variations: Switching from methyl to ethyl esters (e.g., Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride) increases molecular weight and lipophilicity, impacting tissue penetration .
Biological Activity
Methyl 2-amino-3-fluoropropanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an amino acid derivative with a fluorinated side chain. Its chemical structure is crucial for its biological activity, as the presence of the fluorine atom can enhance lipophilicity and alter the interaction with biological targets.
- Chemical Formula : C4H8ClFNO2
- Molecular Weight : 155.56 g/mol
- CAS Number : 17136-54-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various amino acid derivatives, including this compound. The compound has been evaluated for its effectiveness against different bacterial strains.
Inhibitory Effects on Bacterial Enzymes
Research indicates that compounds similar to this compound can inhibit key bacterial enzymes, such as alanine racemase (Alr), which is essential for bacterial cell wall synthesis.
| Compound | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| This compound | Alr | Competitive | |
| β-Fluoroalanine | Alr | Suicide substrate | |
| β-Chloroalanine | Alr | Irreversible |
These findings suggest that this compound may act as a competitive inhibitor of Alr, potentially leading to bactericidal effects.
Study on Antimicrobial Efficacy
A study conducted by Humljan et al. focused on synthesizing various amino acid derivatives to evaluate their antimicrobial efficacy. Among these, this compound exhibited significant inhibitory activity against Gram-negative bacteria.
- Tested Strains : Escherichia coli, Salmonella typhimurium
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial activity.
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of bacterial cell wall synthesis through the disruption of D-alanine metabolism mediated by alanine racemase inhibition. This pathway is critical for bacterial survival and proliferation.
Toxicity and Safety Profile
While evaluating the biological activity of this compound, it is essential to consider its toxicity profile:
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Cytotoxicity (HepG2 cells) | IC50 = 50 µg/mL |
These results indicate that while the compound has antimicrobial potential, it also exhibits cytotoxicity at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
